molecular formula C9H10N4O B12815956 2-Amino-N-methyl-1H-benzo[d]imidazole-1-carboxamide

2-Amino-N-methyl-1H-benzo[d]imidazole-1-carboxamide

Cat. No.: B12815956
M. Wt: 190.20 g/mol
InChI Key: WPBMKPBTXGLDDJ-UHFFFAOYSA-N
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Description

2-Amino-N-methyl-1H-benzo[d]imidazole-1-carboxamide is a heterocyclic compound belonging to the benzimidazole family. Benzimidazoles are known for their broad range of biological activities and are commonly used in pharmaceuticals, agrochemicals, and other industrial applications. This compound, in particular, has garnered attention due to its potential therapeutic properties and its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-methyl-1H-benzo[d]imidazole-1-carboxamide typically involves the cyclization of amido-nitriles. One common method includes the reaction of 2-aminobenzimidazole with methyl isocyanate under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity. The use of catalysts, such as nickel or palladium, can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-methyl-1H-benzo[d]imidazole-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other functional groups using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol at low temperatures.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide in an organic solvent.

Major Products Formed

    Oxidation: Formation of benzimidazole oxides.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

2-Amino-N-methyl-1H-benzo[d]imidazole-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.

    Medicine: Explored for its therapeutic properties, including antimicrobial, antiviral, and anticancer activities.

    Industry: Utilized in the development of agrochemicals and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-Amino-N-methyl-1H-benzo[d]imidazole-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to a disruption of biochemical pathways. For example, it may inhibit the activity of certain kinases, which play a crucial role in cell signaling and proliferation. This inhibition can result in the suppression of cancer cell growth or the prevention of viral replication.

Comparison with Similar Compounds

Similar Compounds

    2-Aminobenzimidazole: Shares a similar core structure but lacks the N-methyl and carboxamide groups.

    N-Methylbenzimidazole: Similar in structure but does not have the amino and carboxamide groups.

    Benzimidazole-2-carboxamide: Lacks the N-methyl group but has similar functional groups.

Uniqueness

2-Amino-N-methyl-1H-benzo[d]imidazole-1-carboxamide is unique due to the presence of both the N-methyl and carboxamide groups, which confer distinct chemical properties and biological activities. These functional groups enhance its solubility, stability, and ability to interact with various molecular targets, making it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C9H10N4O

Molecular Weight

190.20 g/mol

IUPAC Name

2-amino-N-methylbenzimidazole-1-carboxamide

InChI

InChI=1S/C9H10N4O/c1-11-9(14)13-7-5-3-2-4-6(7)12-8(13)10/h2-5H,1H3,(H2,10,12)(H,11,14)

InChI Key

WPBMKPBTXGLDDJ-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)N1C2=CC=CC=C2N=C1N

Origin of Product

United States

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